molecular formula C11H11FN8O B11780333 (2-Fluoro-4-hydrazinylphenyl)di(1H-1,2,4-triazol-1-yl)methanol

(2-Fluoro-4-hydrazinylphenyl)di(1H-1,2,4-triazol-1-yl)methanol

Cat. No.: B11780333
M. Wt: 290.26 g/mol
InChI Key: CPMMRAXYKZHUCP-UHFFFAOYSA-N
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Description

The compound (2-Fluoro-4-hydrazinylphenyl)di(1H-1,2,4-triazol-1-yl)methanol features a methanol backbone substituted with two 1,2,4-triazole rings, a 2-fluoro group, and a 4-hydrazinylphenyl moiety. Its structure combines the antifungal activity associated with triazole derivatives (e.g., fluconazole analogs) with the reactivity of hydrazine, which is often leveraged in medicinal chemistry for its nucleophilic and chelating properties.

Properties

Molecular Formula

C11H11FN8O

Molecular Weight

290.26 g/mol

IUPAC Name

(2-fluoro-4-hydrazinylphenyl)-bis(1,2,4-triazol-1-yl)methanol

InChI

InChI=1S/C11H11FN8O/c12-10-3-8(18-13)1-2-9(10)11(21,19-6-14-4-16-19)20-7-15-5-17-20/h1-7,18,21H,13H2

InChI Key

CPMMRAXYKZHUCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)F)C(N2C=NC=N2)(N3C=NC=N3)O

Origin of Product

United States

Biological Activity

The compound (2-Fluoro-4-hydrazinylphenyl)di(1H-1,2,4-triazol-1-yl)methanol is a novel synthetic derivative that incorporates a hydrazine moiety and a 1,2,4-triazole ring. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The molecular formula of the compound is C10H12FN6OC_{10}H_{12}FN_{6}O, with a molecular weight of 238.24 g/mol. The structure consists of a phenyl ring substituted with a fluorine atom and a hydrazine group linked to two triazole units.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole-thiones displayed potent activity against various bacterial strains and fungi. For instance:

CompoundActivityReference
Triazole-thione derivativeEffective against E. coli and S. aureus
Triazole derivativesShowed antifungal activity against C. albicans

The presence of the hydrazine group may enhance these effects by promoting greater interaction with microbial targets.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to This compound have shown efficacy against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
HCT-116 (colon carcinoma)6.2
T47D (breast cancer)27.3

In these studies, the compound demonstrated cytotoxicity comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

The biological activity of triazoles often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance:

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450 in fungi, disrupting ergosterol synthesis.
  • Cell Cycle Arrest : Certain triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have illustrated the effectiveness of triazole derivatives in clinical and laboratory settings:

  • Study on Antifungal Activity : A series of triazole derivatives were tested against clinical isolates of fungi. Compounds with hydrazine substitutions showed enhanced antifungal activity compared to their non-hydrazine counterparts.
  • Anticancer Screening : A panel of triazole-containing compounds was screened against multiple cancer cell lines. The results indicated that compounds with hydrazine functionalities exhibited lower IC50 values than those without.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Triazole-containing compounds are widely studied for their pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Melting Point Solubility Key Applications Reference
Target Compound C₁₅H₁₂FN₇O 2-Fluoro, 4-hydrazinyl, di-triazolylmethanol Not reported Not reported Inferred antifungal
2-(4-Chloro-2-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol C₁₃H₁₂ClFN₆O 4-Cl, 2-F, di-triazolylpropanol Not reported Freely soluble in methanol Fluconazole impurity
2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)-2-propanol C₁₃H₁₂FN₆O 4-F, di-triazolylpropanol Not reported Not reported Pharmaceutical intermediate
1,3-Di(1H-1,2,4-triazol-1-yl)benzene C₁₀H₈N₆ Benzene di-triazole >209°C Slightly in DMSO Chemical synthesis
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol C₁₀H₉F₂N₃O 2,4-Difluorophenyl, ethanol-triazole 391–393 K Soluble in methanol Antifungal agent

Key Differences and Implications

Core Structure: The target compound uses a methanol backbone linked to a fluorophenyl-hydrazine group, distinguishing it from analogs like propan-2-ol (e.g., fluconazole derivatives) or benzene cores .

Substituents: The hydrazinyl group in the target compound is unique among the analogs.

Physicochemical Properties: Analogs with propan-2-ol cores (e.g., ) exhibit higher solubility in methanol, likely due to their shorter carbon chains and hydroxyl groups.

Synthetic Routes :

  • The target compound’s synthesis may involve condensation reactions with phenylhydrazines, as seen in similar triazole-aldehyde derivatives . In contrast, propan-2-ol analogs are synthesized via sodium borohydride reduction of ketones .

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